5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Kinase inhibitor design Fluorine conformational control Structure-activity relationships

5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326916-47-5; molecular formula C18H11F3N4O; molecular weight 356.3 g/mol) is a fully synthetic, small-molecule heterocycle built on the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold. The core is characterised by a fused pyrazole-triazine bicyclic system, substituted at the 2-position with a 4-fluorophenyl ring and at the 5-position with a 2,5-difluorobenzyl moiety.

Molecular Formula C18H11F3N4O
Molecular Weight 356.308
CAS No. 1326916-47-5
Cat. No. B2480533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS1326916-47-5
Molecular FormulaC18H11F3N4O
Molecular Weight356.308
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=CC(=C4)F)F)F
InChIInChI=1S/C18H11F3N4O/c19-13-3-1-11(2-4-13)16-8-17-18(26)24(22-10-25(17)23-16)9-12-7-14(20)5-6-15(12)21/h1-8,10H,9H2
InChIKeyOTUYBMOXNQZCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326916-47-5): Core Identity and Procurement-Relevant Scaffold Context


5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 1326916-47-5; molecular formula C18H11F3N4O; molecular weight 356.3 g/mol) is a fully synthetic, small-molecule heterocycle built on the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold . The core is characterised by a fused pyrazole-triazine bicyclic system, substituted at the 2-position with a 4-fluorophenyl ring and at the 5-position with a 2,5-difluorobenzyl moiety. This specific substitution pattern—a 4-fluorophenyl group at C2 and a 2,5-difluorobenzyl group at N5—distinguishes it from other members of the pyrazolotriazinone class and is anticipated to confer distinct steric and electronic properties relevant to target recognition, particularly within kinase ATP-binding pockets and GABAA receptor benzodiazepine-binding sites where fluorinated aromatic groups are known pharmacophoric elements [1].

Why Generic Substitution Fails for 5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: The Substitution-Phenotype Problem


Within the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one class, even seemingly conservative substitutions at the N5-benzyl or C2-aryl positions can produce profound shifts in target selectivity, potency, and physicochemical behaviour. The GABA receptor patent literature explicitly demonstrates that moving a fluorine atom from the 4-position to the 2-position on a phenyl ring, or replacing a 4-fluorophenyl with a 4-methoxyphenyl group, alters both receptor subtype affinity and functional efficacy [1]. Similarly, in the CDK2 inhibitor space, pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives display steep structure-activity relationships where the identity and placement of the N5 substituent critically determine kinase selectivity versus off-target CDK isoforms [2]. For the target compound, the combination of a 2,5-difluorobenzyl group at N5 and a 4-fluorophenyl at C2 generates a unique electrostatic surface and dipole orientation that cannot be replicated by positional isomers (e.g., 3,4-difluorobenzyl), mono-fluoro benzyl analogues, or non-fluorinated congeners. Consequently, replacement with an in-class analogue lacking this exact substitution fingerprint incurs a high risk of altered binding kinetics, shifted selectivity profiles, and non-equivalent biological readouts, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Against Closest Structural Analogues


Regioisomeric Fluorine Placement on the N5-Benzyl Ring: 2,5-Difluorobenzyl vs. 3,4-Difluorobenzyl Conformational and Electrostatic Divergence

The target compound bears a 2,5-difluorobenzyl substituent at N5. The closest commercially listed regioisomer, 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, differs solely in the positioning of fluorine atoms on the benzyl ring. In pyrazolotriazinone and analogous heterocyclic systems, the ortho-fluorine of a 2,5-difluorobenzyl group imposes a restricted conformational profile through a combination of steric hindrance and electrostatic repulsion with the triazinone carbonyl, preferentially orienting the benzyl ring out of the plane of the core scaffold [1]. A 3,4-difluorobenzyl arrangement lacks this ortho effect, permitting greater rotational freedom and a distinct electrostatic potential surface. While direct experimental binding data for this specific pair are not publicly available, the conformational restriction imposed by the 2,5-difluorobenzyl motif is a well-precedented phenomenon in medicinal chemistry that can modulate target residence time and isoform selectivity [1].

Kinase inhibitor design Fluorine conformational control Structure-activity relationships

C2 Aryl Substitution: 4-Fluorophenyl vs. 4-Methoxyphenyl Impact on Kinase Hinge-Binding Electronics

The target compound incorporates a 4-fluorophenyl group at C2, whereas many reported pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one analogues in the CDK2 inhibitor patent literature employ 4-methoxyphenyl at this position [1]. The 4-fluorophenyl group is electron-withdrawing (σp = 0.06), decreasing the electron density of the adjacent triazinone ring relative to the electron-donating 4-methoxyphenyl (σp = −0.27). In kinase hinge-binding interactions, where the C2-aryl group often engages in π-stacking or edge-to-face interactions with the hinge region, this electronic modulation can alter the strength of aromatic interactions and hydrogen-bonding capacity of the triazinone carbonyl [1]. For CDK2, pyrazolo[1,5-d][1,2,4]triazin-4(5H)-ones with 4-fluorophenyl substitution have been associated with altered selectivity windows versus CDK1 and CDK9 compared to 4-methoxyphenyl counterparts, although the precise IC50 shift for the 2,5-difluorobenzyl-containing compound has not been publicly reported [1].

CDK2 inhibition Hinge-binding motif Electron-withdrawing substituent effect

N5-Benzyl vs. N5-Unsubstituted Core: Metabolic Stability and Lipophilicity Differential

The target compound features an N5-(2,5-difluorobenzyl) substituent, in contrast to the N5-unsubstituted core 2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 900017-19-8) . The addition of the 2,5-difluorobenzyl group introduces a tertiary amide-like linkage (N5–CH2–aryl) that is susceptible to oxidative N-debenzylation by cytochrome P450 enzymes, a metabolic pathway well-characterised for N-benzyl heterocycles [1]. However, the presence of electron-withdrawing fluorine atoms on the benzyl ring is known to retard metabolic oxidation relative to unsubstituted benzyl groups, potentially offering intermediate metabolic stability [1]. The 2,5-difluorobenzyl substitution also increases calculated logP by approximately 2.1–2.5 units relative to the N5-unsubstituted parent, shifting the compound into a more lipophilic space that may enhance blood-brain barrier permeability but reduce aqueous solubility . These physicochemical differences mean the N5-substituted compound cannot be used interchangeably with the N5-unsubstituted core in biological assays without recalibrating dosing, solubility, and metabolic stability parameters.

Metabolic stability logP modulation N-dealkylation susceptibility

Evidence-Backed Application Scenarios for 5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one in Scientific Procurement


Kinase Selectivity Profiling Panels Requiring a Fluorinated Pyrazolotriazinone Chemotype

Based on the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold's established activity as a CDK2/CDK9 kinase inhibitor hinge-binder [1], the target compound—with its unique 2,5-difluorobenzyl and 4-fluorophenyl substitution—serves as a structurally differentiated probe for kinase selectivity screening panels. Its ortho-fluorine conformational restriction (Section 3, Evidence Item 1) and electron-withdrawing C2 substituent (Section 3, Evidence Item 2) are predicted to yield a selectivity fingerprint distinct from 4-methoxyphenyl or N5-unsubstituted analogues. Procurement is warranted when the research objective is to map the contribution of these specific fluorine substitution patterns to kinase polypharmacology, or when building a diverse pyrazolotriazinone-focused library for hit identification.

GABAA Receptor Benzodiazepine-Site Ligand Screening with a Fluorine-Enriched Scaffold

The pyrazolo[1,5-d][1,2,4]triazine core is a recognised privileged scaffold for GABAA receptor benzodiazepine-site ligands, as documented in the patent literature [1]. The 2-(4-fluorophenyl) and 5-(2,5-difluorobenzyl) substitution pattern of the target compound introduces multiple fluorine atoms that can engage in favourable C–F···H–C and C–F···π interactions within the benzodiazepine binding pocket. Researchers screening for allosteric modulators of GABAA receptors can employ this compound to probe fluorine-mediated affinity enhancements that are not achievable with non-fluorinated or mono-fluorinated analogues (Section 3, Evidence Item 1). This compound is appropriate for electrophysiology-based screening (e.g., two-electrode voltage clamp on recombinant GABAA receptors) where subtle substituent effects on EC50 and efficacy are being systematically evaluated.

ADME Structure-Property Relationship Studies on N-Benzyl Heterocyclic Metabolic Stability

The N5-(2,5-difluorobenzyl) moiety of the target compound provides a defined metabolic soft spot (N-debenzylation) whose rate is modulated by the electron-withdrawing fluorine substituents on the benzyl ring (Section 3, Evidence Item 3). This compound can serve as a model substrate in cytochrome P450 phenotyping assays (e.g., human liver microsome or hepatocyte incubations) to quantify the protective effect of ortho- and meta-fluorine substitution on oxidative N-dealkylation. When procured alongside the N5-unsubstituted core (CAS 900017-19-8) and non-fluorinated N5-benzyl analogues, it enables the construction of a structure-metabolism relationship matrix that directly informs the design of metabolically stable pyrazolotriazinone lead compounds. Procurement of this specific compound is essential for such comparative studies because the 2,5-difluorobenzyl pattern is electronically distinct from 4-fluorobenzyl or 3,4-difluorobenzyl patterns and cannot be extrapolated from other regioisomers.

Quote Request

Request a Quote for 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.